Clarithromycine (9E)-O-méthyloxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clarithromycin (9E)-O-Methyloxime, also known as Clarithromycin (9E)-O-Methyloxime, is a useful research compound. Its molecular formula is C39H72N2O13 and its molecular weight is 777.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Clarithromycin (9E)-O-Methyloxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Clarithromycin (9E)-O-Methyloxime including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antibactérienne
La clarithromycine, un dérivé semi-synthétique de l'érythromycine, présente une activité antibactérienne puissante en inhibant la synthèse des protéines bactériennes par liaison à la sous-unité ribosomique 50S {svg_1}. Son activité à large spectre contre les bactéries Gram-positives et certaines bactéries Gram-négatives, ainsi que les agents pathogènes atypiques, en a fait une pierre angulaire dans le traitement des infections des voies respiratoires, des infections de la peau et des tissus mous, et plus encore {svg_2}.
Mécanisme D'action
Target of Action
Clarithromycin (9E)-O-Methyloxime, also known as (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one, primarily targets the bacterial 50S ribosomal subunit . This subunit plays a crucial role in protein synthesis, a process vital for bacterial growth and survival .
Mode of Action
The compound inhibits bacterial protein synthesis by binding to the bacterial 50S ribosomal subunit . This binding inhibits peptidyl transferase activity and interferes with amino acid translocation during the translation and protein assembly process . Depending on the organism and drug concentration, Clarithromycin (9E)-O-Methyloxime may be bacteriostatic (inhibits bacterial growth) or bactericidal (kills bacteria) .
Biochemical Pathways
Upon administration, Clarithromycin (9E)-O-Methyloxime undergoes rapid biodegradation to produce the microbiologically active 14-hydroxy-®-metabolite . This metabolite works synergistically with its parent compound, enhancing the overall antibacterial effect .
Pharmacokinetics
Clarithromycin (9E)-O-Methyloxime is well absorbed from the gastrointestinal tract . Its systemic bioavailability is about 55%, reduced due to first-pass metabolism . The compound undergoes rapid biodegradation to produce the microbiologically active 14-hydroxy-®-metabolite . The primary metabolite is mainly excreted in the urine with the parent compound . A reduction in urinary clearance in the elderly and in patients with renal impairment is associated with an increase in area under the plasma concentration-time curve, peak plasma concentrations, and elimination half-life .
Result of Action
The action of Clarithromycin (9E)-O-Methyloxime results in the inhibition of bacterial protein synthesis, leading to the cessation of bacterial growth or death of the bacteria . This makes it effective in the treatment of a wide variety of bacterial infections such as acute otitis, pharyngitis, tonsillitis, respiratory tract infections, uncomplicated skin infections, and helicobacter pylori infection .
Action Environment
Safety and Hazards
Orientations Futures
Clarithromycin is used to treat many different types of bacterial infections affecting the skin and respiratory system . Clarithromycin is also used together with other medicines to treat stomach ulcers caused by Helicobacter pylori . There is some evidence for a short-term association for first myocardial infarction but none for a long-term association for any outcome .
Analyse Biochimique
Biochemical Properties
The biochemical properties of Clarithromycin (9E)-O-Methyloxime are not well-documented in the literature. It can be inferred from the properties of its parent compound, clarithromycin. Clarithromycin interacts with various enzymes and proteins, particularly those involved in bacterial protein synthesis . The nature of these interactions is typically inhibitory, preventing the bacteria from synthesizing essential proteins and thus inhibiting their growth .
Cellular Effects
The cellular effects of Clarithromycin (9E)-O-Methyloxime are also not well-documented. Clarithromycin has been shown to have various effects on cells. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Clarithromycin exerts its effects at the molecular level by binding to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis . It is possible that Clarithromycin (9E)-O-Methyloxime has a similar mechanism of action.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Clarithromycin (9E)-O-Methyloxime in laboratory settings. A study on clarithromycin found that it is stable and does not degrade significantly over time . It is likely that Clarithromycin (9E)-O-Methyloxime has similar stability.
Dosage Effects in Animal Models
Studies on clarithromycin have shown that it can cause adverse effects at high doses . It is possible that Clarithromycin (9E)-O-Methyloxime has similar dosage-dependent effects.
Metabolic Pathways
Clarithromycin is known to be metabolized in the liver by the enzyme cytochrome P450 3A . It is possible that Clarithromycin (9E)-O-Methyloxime is metabolized by similar pathways.
Transport and Distribution
Clarithromycin is known to be distributed widely throughout the body, including in tissues and cells . It is likely that Clarithromycin (9E)-O-Methyloxime has a similar distribution.
Subcellular Localization
Given that clarithromycin acts on the bacterial ribosome, it is likely that Clarithromycin (9E)-O-Methyloxime also localizes to the ribosome .
Propriétés
{ "Design of the Synthesis Pathway": "The synthesis pathway of Clarithromycin (9E)-O-Methyloxime involves the conversion of Clarithromycin to its oxime derivative through a reaction with hydroxylamine. The oxime derivative is then methylated using dimethyl sulfate to obtain Clarithromycin (9E)-O-Methyloxime.", "Starting Materials": [ "Clarithromycin", "Hydroxylamine", "Sodium acetate", "Dimethyl sulfate", "Methanol", "Water" ], "Reaction": [ "Step 1: Clarithromycin is dissolved in methanol and reacted with hydroxylamine in the presence of sodium acetate to obtain the oxime derivative.", "Step 2: The oxime derivative is then methylated using dimethyl sulfate in methanol.", "Step 3: The reaction mixture is then quenched with water and the product is extracted using a suitable organic solvent.", "Step 4: The organic solvent is then evaporated to obtain Clarithromycin (9E)-O-Methyloxime as a solid." ] } | |
Numéro CAS |
127182-44-9 |
Formule moléculaire |
C39H72N2O13 |
Poids moléculaire |
777.0 g/mol |
Nom IUPAC |
(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C39H72N2O13/c1-16-27-39(10,46)32(43)22(4)29(40-49-15)20(2)18-38(9,48-14)34(54-36-30(42)26(41(11)12)17-21(3)50-36)23(5)31(24(6)35(45)52-27)53-28-19-37(8,47-13)33(44)25(7)51-28/h20-28,30-34,36,42-44,46H,16-19H2,1-15H3/b40-29-/t20-,21-,22+,23+,24-,25+,26+,27-,28+,30-,31+,32-,33+,34-,36+,37-,38-,39-/m1/s1 |
Clé InChI |
BZXVFUGKJGEBBE-RDLANEIQSA-N |
SMILES isomérique |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
SMILES |
CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
SMILES canonique |
CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
Synonymes |
6-O-Methylerythromycin (9E)-9-(O-Methyloxime); Clarithromycin Impurity G; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.